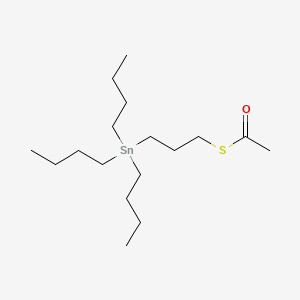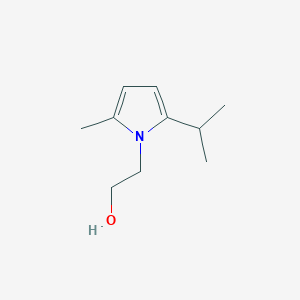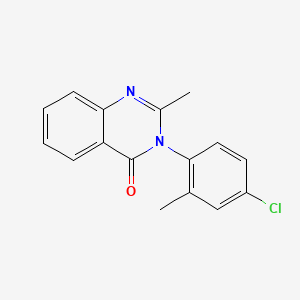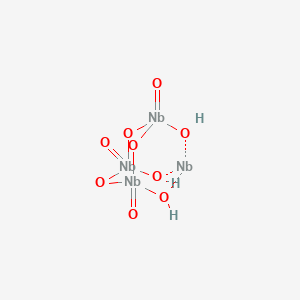
Tetraniobium nonaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraniobium nonaoxide, with the chemical formula Nb₄O₉, is an inorganic compound composed of niobium and oxygen. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraniobium nonaoxide can be synthesized through several methods. One common approach involves the controlled oxidation of niobium metal in an oxygen-rich environment. The reaction typically occurs at elevated temperatures to ensure complete oxidation:
4Nb+9O2→2Nb4O9
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. Niobium pentoxide (Nb₂O₅) and niobium metal are mixed and heated in a controlled atmosphere to achieve the desired compound. This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Tetraniobium nonaoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides of niobium.
Reduction: Reduction reactions can convert this compound back to lower oxides or elemental niobium.
Substitution: It can participate in substitution reactions where oxygen atoms are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents.
Substitution: Halogens or other reactive non-metals can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher niobium oxides such as Nb₂O₅.
Reduction: Lower niobium oxides or elemental niobium.
Substitution: Various niobium halides or other substituted compounds.
Aplicaciones Científicas De Investigación
Tetraniobium nonaoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including drug delivery systems.
Medicine: Studied for its potential in imaging and diagnostic tools.
Industry: Utilized in the production of advanced ceramics and electronic components due to its high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which tetraniobium nonaoxide exerts its effects is primarily through its ability to interact with other molecules at the atomic level. Its high surface area and reactivity make it an effective catalyst. The molecular targets and pathways involved include:
Catalytic Sites: The niobium atoms act as active sites for catalytic reactions.
Electron Transfer: Facilitates electron transfer processes, enhancing reaction rates.
Surface Interactions: The oxide surface can adsorb and activate reactant molecules, promoting various chemical transformations.
Comparación Con Compuestos Similares
Niobium Pentoxide (Nb₂O₅): Another niobium oxide with different oxidation states and properties.
Tetratantalum Nonaoxide (Ta₄O₉): A similar compound with tantalum instead of niobium, exhibiting comparable properties but with some differences in reactivity and stability.
Uniqueness: Tetraniobium nonaoxide is unique due to its specific electronic structure and reactivity. Compared to niobium pentoxide, it has different catalytic properties and thermal stability. When compared to tetratantalum nonaoxide, it offers distinct advantages in certain catalytic and electronic applications due to the differences in atomic size and electronic configuration.
Propiedades
Número CAS |
105878-27-1 |
|---|---|
Fórmula molecular |
H3Nb4O9 |
Peso molecular |
518.64 g/mol |
Nombre IUPAC |
niobium;2,4,6-trihydroxy-1,3,5-trioxa-2λ5,4λ5,6λ5-triniobacyclohexane 2,4,6-trioxide |
InChI |
InChI=1S/4Nb.3H2O.6O/h;;;;3*1H2;;;;;;/q;3*+1;;;;;;;;;/p-3 |
Clave InChI |
JTSNGWIWQYCDTM-UHFFFAOYSA-K |
SMILES canónico |
O[Nb]1(=O)O[Nb](=O)(O[Nb](=O)(O1)O)O.[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


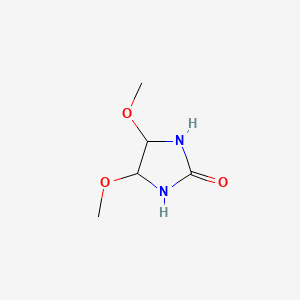
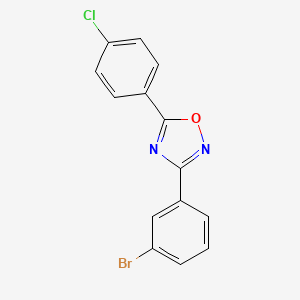
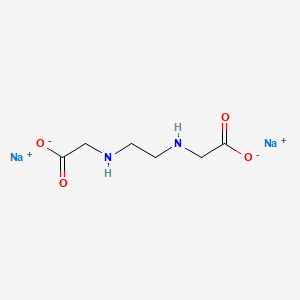
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
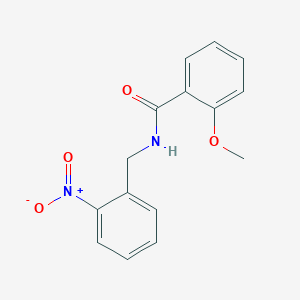
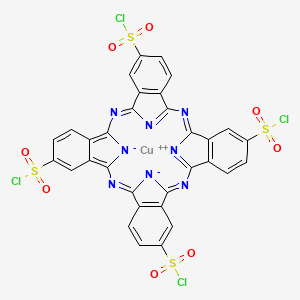
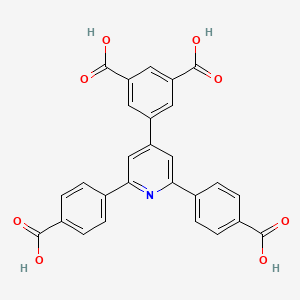
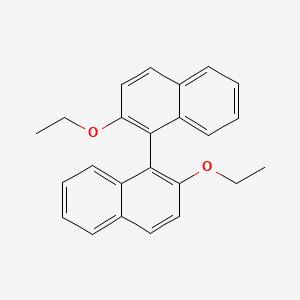
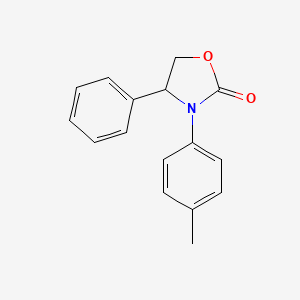

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
